molecular formula C7H7ClN2O2 B1349850 5-Chloro-2-methyl-3-nitroaniline CAS No. 219312-44-4

5-Chloro-2-methyl-3-nitroaniline

Cat. No.: B1349850
CAS No.: 219312-44-4
M. Wt: 186.59 g/mol
InChI Key: KBFNZWHWSZUQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methyl-3-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nitro group in this compound can undergo reduction to form reactive intermediates, which can then interact with nucleophilic sites on proteins and DNA, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates during the metabolism of this compound, which can cause oxidative damage to cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction of the nitro group to form reactive intermediates, which can then participate in further metabolic reactions. These intermediates can interact with various cofactors and enzymes, leading to changes in metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 2-methyl-5-chloroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid.

    Amination: Another method involves the nitration of m-dichlorobenzene followed by amination.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact. For instance, using nitrogen dioxide as a nitrating agent instead of traditional mixed acids can reduce waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and catalysts like Pd/C.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.

Major Products

    Reduction: The major product is 5-chloro-2-methyl-3-aminoaniline.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-3-nitroaniline is unique due to the combined presence of the chlorine, methyl, and nitro groups, which confer distinct reactivity and properties compared to its analogs. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds.

Properties

IUPAC Name

5-chloro-2-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFNZWHWSZUQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372769
Record name 5-chloro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219312-44-4
Record name 5-chloro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Chloro-2-methyl-1,3-dinitro-benzene (1.96 g, from above) was suspended in methanol (80 mL) and water (20 mL) under N2. Sodium dithionite (5.51 g) was added portionwise and the mixture was stirred at room temperature for 3 hr. The reaction mixture was filtered and washed with methanol. The filtrate was then removed under reduced pressure and the residue was partitioned between ethyl acetate (150 mL) and brine (150 mL). The organic layer was dried over magnesium sulfate and evaporated to afford 5-chloro-2-methyl-3-nitro-phenylamine (1.45 g).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.51 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methyl-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methyl-3-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methyl-3-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methyl-3-nitroaniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methyl-3-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methyl-3-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.